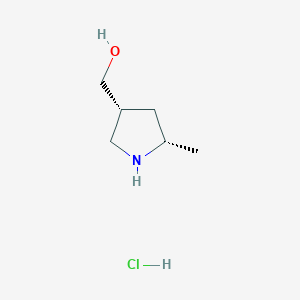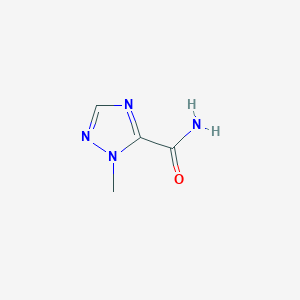
1-Methyl-1H-1,2,4-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic organic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methyl-1H-1,2,4-triazole-5-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-1,2,4-triazole-5-carboxylic acid with ammonia or an amine under suitable conditions. Another method includes the microwave-assisted synthesis from esters and amines under neutral conditions, which offers a rapid and efficient route .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous due to its ability to significantly reduce reaction times and improve overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Aplicaciones Científicas De Investigación
1-Methyl-1H-1,2,4-triazole-5-carboxamide has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-methyl-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an enzyme inhibitor, suppressing the overexpression of specific enzymes and thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-methyl-1H-1,2,4-triazole-5-carboxamide include other triazole derivatives such as:
- 1H-1,2,4-triazole-3-carboxamide
- 1H-1,2,4-triazole-5-carboxylic acid
- 1H-1,2,4-triazole-3-carboxylic acid
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 1-position and carboxamide group at the 5-position differentiate it from other triazole derivatives, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C4H6N4O |
|---|---|
Peso molecular |
126.12 g/mol |
Nombre IUPAC |
2-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C4H6N4O/c1-8-4(3(5)9)6-2-7-8/h2H,1H3,(H2,5,9) |
Clave InChI |
JXYVTYXRKQCSPE-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC=N1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


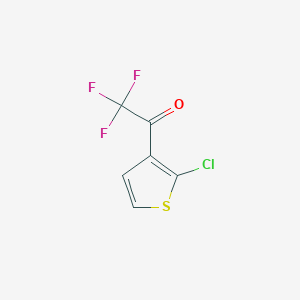
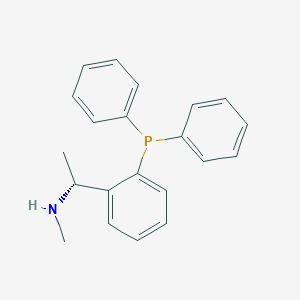
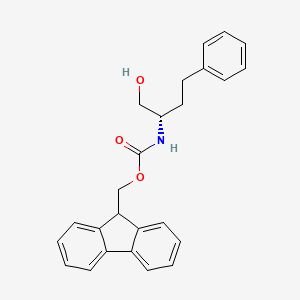
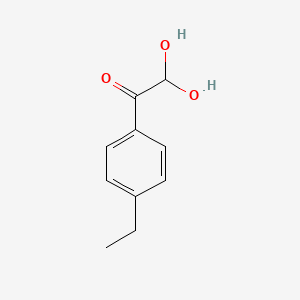
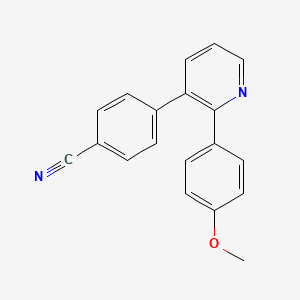


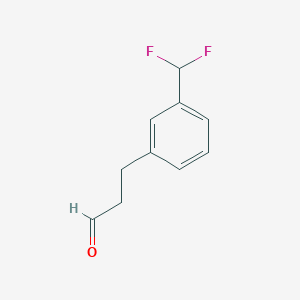
![(2R,3R,4S,5R)-2-(12-chloro-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15222042.png)
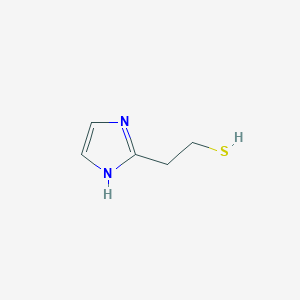

![8-(2-Hydroxyethyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B15222064.png)
